N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b]thiazole and 1H-1,2,4-triazole intermediates. These intermediates are then coupled with a pyridazine-3-carboxamide derivative under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-((2,4-dinitrophenyl)thio)-4-phenyl-1H-imidazol-1-yl)phenyl)acetamide
- N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)-4-methyl-2-pyridinamine
- 4-nitro-2-(thiazol-2-yliminomethyl)-phenol
Uniqueness
N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N8OS/c27-17(14-5-6-16(24-23-14)26-11-19-10-20-26)21-13-3-1-12(2-4-13)15-9-25-7-8-28-18(25)22-15/h1-11H,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVMYUMETPCGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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